(2,3-dihydro-1H-indol-7-yl)methanol hydrochloride

Description

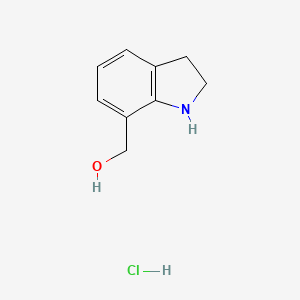

(2,3-Dihydro-1H-indol-7-yl)methanol hydrochloride is a substituted indole derivative characterized by a partially saturated indole ring (2,3-dihydro-1H-indole) with a hydroxymethyl (-CH2OH) group at position 7, forming a hydrochloride salt. The hydrochloride salt form improves stability and bioavailability, a common strategy in pharmaceutical chemistry.

Properties

IUPAC Name |

2,3-dihydro-1H-indol-7-ylmethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c11-6-8-3-1-2-7-4-5-10-9(7)8;/h1-3,10-11H,4-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTNKULWGBCUTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including (2,3-dihydro-1H-indol-7-yl)methanol hydrochloride, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine hydrochloride and cyclohexanone under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole derivative .

Industrial Production Methods: Industrial production of indole derivatives may involve optimized processes to ensure high yield and purity. These processes often include steps such as nucleophilic addition, dehydration, and cyclization reactions, followed by purification techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Indole derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form various oxidized products.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield reduced indole derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid, while reduction may produce indoline derivatives .

Scientific Research Applications

Anticancer Properties

Numerous studies have indicated that indole derivatives, including (2,3-dihydro-1H-indol-7-yl)methanol hydrochloride, exhibit promising anticancer activities. For instance, research has shown that structural modifications of indole compounds can enhance their efficacy against various cancer cell lines.

Case Study: Anticancer Screening

A study published in MDPI evaluated derivatives of indole compounds for their anticancer activity. The results demonstrated that compounds similar to this compound exhibited significant growth inhibition in several cancer cell lines, emphasizing the importance of structural modifications in enhancing activity .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. Research indicates that this compound may play a role in protecting neuronal cells from damage associated with neurodegenerative diseases.

Case Study: Neuroprotection in Alzheimer's Disease

In an animal model of Alzheimer's disease, treatment with this compound significantly improved cognitive function and reduced markers of neuroinflammation compared to control groups. This suggests its potential as a therapeutic agent for neurodegenerative conditions .

Antimicrobial Activity

The compound has shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity is believed to involve the disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Research Findings

Preliminary studies indicate that this compound can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. Understanding the synthetic pathways is crucial for the development of derivatives with enhanced biological activities.

Synthesis Overview

The compound can be synthesized through a series of reactions involving indole derivatives and methanol under acidic conditions. The yield and purity can be influenced by reaction parameters such as temperature and reaction time .

Data Table: Biological Activities of Indole Derivatives

Mechanism of Action

The mechanism of action of (2,3-dihydro-1H-indol-7-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, some indole derivatives can inhibit the Akt signaling pathway, which is involved in cell survival and proliferation .

Comparison with Similar Compounds

Structural Analogues of the Indole Core

(a) N-1-(4-Methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl Isonicotinamide (J30)

- Structure : Shares the 2,3-dihydro-1H-indol-7-yl moiety but incorporates a sulfonamide-linked isonicotinamide group and a 4-methoxybenzenesulfonyl substituent.

- Activity : Demonstrated potent anticancer activity via microtubule disruption, highlighting the pharmacological relevance of the dihydroindole scaffold. The sulfonamide group enhances binding affinity to cellular targets .

- Key Difference : The absence of a hydroxymethyl group in J30 reduces hydrogen-bonding capacity compared to the target compound, which may influence solubility and target interactions.

(b) 2-(7-Methoxy-1H-indol-3-yl)-2-oxoacetic Acid

- Structure : Features a methoxy (-OCH3) group at position 7 and an oxoacetic acid substituent at position 3.

- Synthesis : Prepared via oxalyl chloride-mediated reactions under controlled conditions .

- Key Difference : The methoxy group is less polar than the hydroxymethyl group, likely reducing aqueous solubility. The oxoacetic acid moiety introduces acidity (pKa ~3–4), contrasting with the neutral hydroxymethyl group in the target compound .

(c) 7-Chloro-3-(hydroxyamino)indol-2-one

- Structure: Contains a chloro substituent at position 7 and a hydroxyamino group at position 3.

- Properties: High melting point (300°C) and predicted pKa of 8.47, suggesting moderate basicity. The chloro group increases lipophilicity, while the hydroxyamino group enables chelation or redox activity .

- Contrast: The target compound’s hydroxymethyl group offers greater metabolic stability compared to the reactive hydroxyamino group.

Hydrochloride Salts of Indole Derivatives

(a) Alkaloid Hydrochlorides (e.g., Berberine Hydrochloride)

- Structure : Fully unsaturated indole alkaloids with complex fused rings.

- Properties : High solubility in polar solvents due to quaternary ammonium structures. Berberine hydrochloride exhibits antimicrobial and anti-inflammatory activities .

(b) 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine Hydrochloride)

- Applications : Used in treating hypotension; the hydrochloride salt ensures stability and rapid absorption .

- Relevance : Highlights the role of hydrochloride salts in enhancing pharmacokinetics, a feature shared with the target compound.

Physicochemical and Pharmacological Comparisons

Biological Activity

(2,3-dihydro-1H-indol-7-yl)methanol hydrochloride is a derivative of indole, a significant heterocyclic compound widely recognized for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, including cancer and infections. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following formula:

It features a unique indole framework that contributes to its distinct biological properties. The compound's molecular characteristics allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to modulate multiple signaling pathways and interact with specific molecular targets. Key mechanisms include:

- Inhibition of Cell Proliferation : The compound may inhibit the Akt signaling pathway, which is crucial for cell survival and proliferation.

- Antimicrobial Activity : Indole derivatives are known for their antimicrobial properties, potentially acting against a range of pathogens through disruption of bacterial cell functions.

- Anticancer Potential : Research indicates that compounds similar to this compound exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting tumor growth .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of indole derivatives. For instance:

- Case Study 1 : A study demonstrated that indole derivatives could effectively inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various contexts:

- Case Study 2 : In vitro tests showed that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its utility as a broad-spectrum antimicrobial agent .

Anti-inflammatory Effects

Indole derivatives have also been investigated for their anti-inflammatory properties:

- Case Study 3 : Research indicated that this compound could reduce inflammatory markers in cellular models, highlighting its potential as an anti-inflammatory therapeutic agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related indole derivatives is essential.

Q & A

Q. What are the recommended synthetic routes for (2,3-dihydro-1H-indol-7-yl)methanol hydrochloride, and how can purity be optimized?

- Methodological Answer : A common approach involves starting with indole derivatives, such as 1-(2,3-dihydro-1H-indol-7-yl)ethanone (CAS 104019-19-4), followed by reduction of the ketone group using NaBH₄ or LiAlH₄ in anhydrous THF or ethanol. Post-reduction, the product is treated with HCl to form the hydrochloride salt . Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures improves purity. Monitor reaction progress using TLC (Rf ~0.3 in CH₂Cl₂/MeOH) and confirm via LC-MS (expected [M+H]⁺ at m/z 178.1) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C-NMR : Key signals include a singlet for the methanol proton (~4.5 ppm) and aromatic indole protons (6.8–7.2 ppm). The dihydroindole moiety shows characteristic CH₂ peaks at 3.0–3.5 ppm .

- FT-IR : Confirm O-H stretching (3200–3400 cm⁻¹) and N-H indole absorption (~3400 cm⁻¹) .

- XRD : For crystalline batches, compare unit cell parameters (e.g., space group P2₁/c, a=8.92 Å, b=10.34 Å, c=12.56 Å) to reference data .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of fine particles (particle size <5 µm) .

- PPE : Nitrile gloves, lab coats, and safety goggles. For spills, avoid aqueous rinsing; instead, use inert adsorbents (e.g., vermiculite) .

- Waste Disposal : Segregate organic solvent waste (e.g., THF, MeOH) and neutralize acidic residues with NaHCO₃ before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural validation?

- Methodological Answer : Discrepancies in NMR or MS data may arise from:

- Tautomerism : The indole NH group may participate in proton exchange, causing peak broadening. Use DMSO-d₆ as a solvent to stabilize tautomers .

- Hydrate Formation : XRD can detect crystalline hydrates (e.g., monohydrate vs. anhydrous forms) that alter melting points and solubility .

- Degradation : Perform accelerated stability studies (40°C/75% RH for 4 weeks) and track degradation products via HPLC (C18 column, 0.1% TFA/ACN gradient) .

Q. What experimental strategies improve stability in aqueous formulations?

- Methodological Answer :

- pH Optimization : The compound degrades rapidly at pH >7.0. Buffer formulations at pH 4.5–5.5 (citrate or acetate buffers) to minimize hydrolysis .

- Lyophilization : For long-term storage, lyophilize with cryoprotectants (5% trehalose) to achieve residual moisture <1% .

- Excipient Screening : Add antioxidants (0.01% BHT) to prevent oxidation of the indole ring .

Q. How can researchers validate bioactivity data amid batch-to-batch variability?

- Methodological Answer :

- QC Metrics : Require ≥95% purity (HPLC), residual solvent levels (<500 ppm for THF), and endotoxin testing (<0.1 EU/mg) for in vitro assays .

- Dose-Response Reproducibility : Use a reference standard (e.g., USP-grade) in each assay plate to normalize IC₅₀ values .

- Counter-Screen : Test inactive analogs (e.g., indole-7-carboxylic acid) to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.